An In-depth Technical Guide to 4-Chlorophenyl trifluoromethyl sulfide (CAS 407-16-9)
An In-depth Technical Guide to 4-Chlorophenyl trifluoromethyl sulfide (CAS 407-16-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl trifluoromethyl sulfide, with the CAS Registry Number 407-16-9, is a halogenated aromatic sulfide. It is a key building block in synthetic organic chemistry, primarily utilized as an intermediate in the creation of more complex molecules. Its structure, featuring a 4-chlorophenyl ring attached to a trifluoromethylthio (-SCF₃) group, makes it a valuable precursor in the agrochemical and pharmaceutical industries.[1] The incorporation of the trifluoromethylthio moiety is a well-established strategy in medicinal chemistry to enhance critical drug properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.
Physicochemical and Computational Data
Quantitative data for 4-Chlorophenyl trifluoromethyl sulfide has been aggregated from various chemical suppliers and databases. These properties are essential for experimental design, reaction optimization, and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 407-16-9 | [4][5] |
| Molecular Formula | C₇H₄ClF₃S | [4][5] |
| Molecular Weight | 212.61 g/mol | [1][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 175 °C | [5] |
| Density | 1.43 g/cm³ | [5] |
| Flash Point | 42 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| LogP | 3.9519 | [6] |
| MDL Number | MFCD00040954 | [4] |
| Purity | Typically ≥98% | [4] |
Synthesis and Reactivity
The synthesis of aryl trifluoromethyl sulfides can be achieved through several modern organic chemistry methods. Direct trifluoromethylthiolation of aromatic compounds is a primary strategy. While a specific, detailed protocol for 4-Chlorophenyl trifluoromethyl sulfide is not widely published, a representative experimental procedure can be adapted from established copper-promoted trifluoromethylthiolation reactions.
General Synthetic Workflow
A common approach involves the reaction of a trifluoromethylthiolating agent with an appropriate aryl precursor, such as an aryl boronic acid or an aryl halide, often catalyzed by a transition metal like copper.
Representative Experimental Protocol: Copper-Promoted Trifluoromethylthiolation
This protocol is a representative example based on modern trifluoromethylthiolation methods.[6] Researchers should optimize conditions for specific laboratory setups.
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Reagent Preparation : To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chlorophenylboronic acid (1.0 eq.), a copper(I) catalyst such as CuI (0.1 eq.), and a suitable trifluoromethylthiolating agent (e.g., silver(I) trifluoromethylthiolate, AgSCF₃) (1.5 eq.).
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Solvent Addition : Add a dry, degassed organic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), via syringe.
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Reaction Execution : Heat the stirred reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the solvent and inorganic salts.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-Chlorophenyl trifluoromethyl sulfide.
Applications in Research and Drug Development
4-Chlorophenyl trifluoromethyl sulfide serves as a critical intermediate for introducing the trifluoromethylthio (-SCF₃) group into target molecules, a strategy widely employed in drug design and agrochemical development.[1]
Role in Medicinal Chemistry
The -SCF₃ group is considered a "super-trifluoromethyl" group because it possesses a unique combination of properties that can significantly enhance the pharmacological profile of a drug candidate.[3][7]
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Increased Lipophilicity : The high lipophilicity of the -SCF₃ group (Hansch π value is significantly positive) can improve a molecule's ability to cross biological membranes, potentially leading to better absorption and distribution.[2]
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Metabolic Stability : The sulfur-carbon bond and the carbon-fluorine bonds are strong, making the -SCF₃ group resistant to metabolic degradation. This can increase the half-life of a drug, allowing for less frequent dosing.[2]
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Modulation of Electronic Properties : As a strong electron-withdrawing group, the -SCF₃ moiety can alter the pKa of nearby functional groups and influence the electronic environment of the molecule, which can lead to enhanced binding affinity with biological targets.[3]
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Bioisosteric Replacement : It can serve as a bioisostere for other groups, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and safety profile.
Agrochemical Applications
In agrochemistry, this compound is used to synthesize novel herbicides and fungicides.[1] The mechanism in these applications often involves the disruption of essential biological processes in weeds or fungi, with the -SCF₃ group contributing to the potency and environmental persistence of the active ingredient.[1]
Spectroscopic Analysis
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¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the para-substitution pattern, the spectrum would likely exhibit a characteristic AA'BB' system of two doublets, each integrating to 2H.
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¹³C NMR : The carbon NMR spectrum would show distinct signals for the aromatic carbons. The carbon directly attached to the sulfur atom and the carbon bearing the chlorine atom would be shifted accordingly. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR : A single, sharp signal would be expected for the three equivalent fluorine atoms of the -CF₃ group.
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IR Spectroscopy : The infrared spectrum would display characteristic absorption bands. Key expected frequencies include C-F stretching vibrations (strong, in the 1100-1300 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (approx. 1475-1600 cm⁻¹), and a C-Cl stretching band (typically 700-850 cm⁻¹). The spectrum for the closely related 4-Fluorophenyl trifluoromethyl sulfide shows strong absorbances in these regions.[8]
Safety and Handling
4-Chlorophenyl trifluoromethyl sulfide is classified as a toxic substance and requires careful handling in a controlled laboratory environment.[5]
-
Hazard Statements : Labeled as "T: Toxic". May be harmful if ingested, inhaled, or absorbed through the skin.
-
Precautionary Measures :
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
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Keep away from heat, sparks, and open flames as it has a relatively low flash point.[5]
-
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from direct sunlight and incompatible materials.[1]
References
- 1. Page loading... [guidechem.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 407-16-9 | 5666-7-04 | 4-Chlorophenyl trifluoromethyl sulfide | SynQuest Laboratories [synquestlabs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. 4-Fluorophenyl trifluoromethyl sulphide [webbook.nist.gov]
